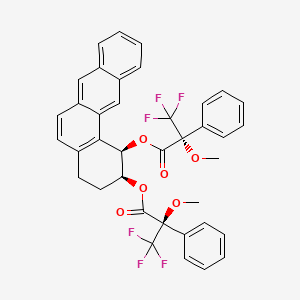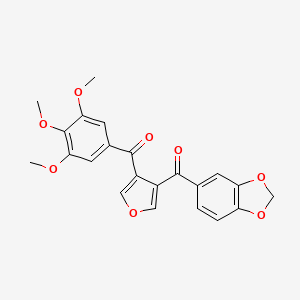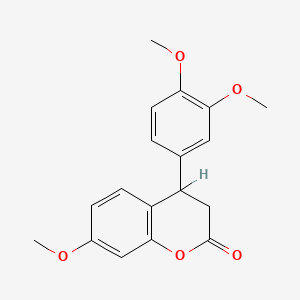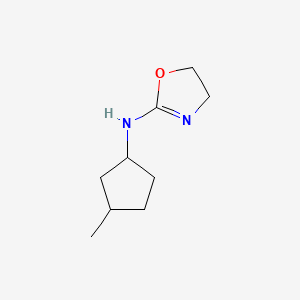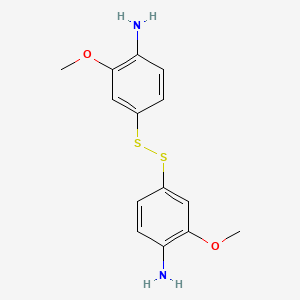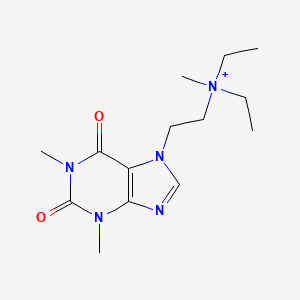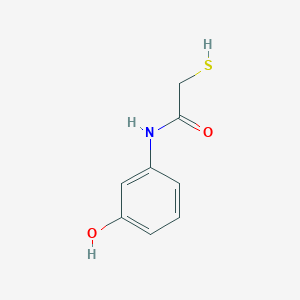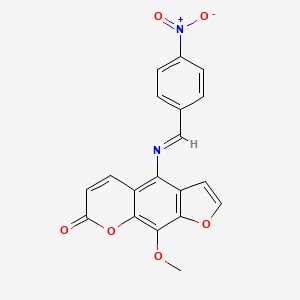
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(octahydro-1H-azonin-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of functional groups, selective deoxygenation, and the introduction of various substituents. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to protect hydroxyl groups during the reaction.
Deoxygenation: Selective removal of oxygen atoms from specific positions on the uridine molecule.
Substitution Reactions: Introduction of the 4-methoxyphenyl, diphenylmethyl, and octahydro-1H-azonin-1-yl groups through nucleophilic substitution reactions.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or stability.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this one are often used to study nucleic acid metabolism and function. They can be incorporated into DNA or RNA, leading to chain termination or other disruptions in nucleic acid synthesis.
Medicine
Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In industry, this compound could be used in the development of new pharmaceuticals or as a research tool in drug discovery.
作用机制
The mechanism of action of this compound likely involves its incorporation into nucleic acids, where it can disrupt normal synthesis and function. The specific molecular targets and pathways would depend on the exact structure and substituents of the compound.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyuridine: A simpler analog lacking the additional substituents.
5-Methyluridine: Another analog with a methyl group at the 5-position.
2’,3’-Dideoxycytidine: A similar compound with a cytosine base instead of uracil.
Uniqueness
The uniqueness of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(octahydro-1H-azonin-1-yl)- lies in its complex structure, which includes multiple substituents that can modulate its biological activity and chemical properties. This makes it a valuable tool for scientific research and potential therapeutic applications.
属性
CAS 编号 |
134963-41-0 |
|---|---|
分子式 |
C38H45N3O5 |
分子量 |
623.8 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-(azonan-1-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H45N3O5/c1-28-26-41(37(43)39-35(28)42)36-34(40-23-13-5-3-4-6-14-24-40)25-33(46-36)27-45-38(29-15-9-7-10-16-29,30-17-11-8-12-18-30)31-19-21-32(44-2)22-20-31/h7-12,15-22,26,33-34,36H,3-6,13-14,23-25,27H2,1-2H3,(H,39,42,43)/t33-,34+,36+/m0/s1 |
InChI 键 |
YWMXEYGATBVZFA-GABYNLOESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCCCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


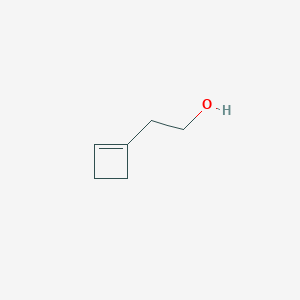
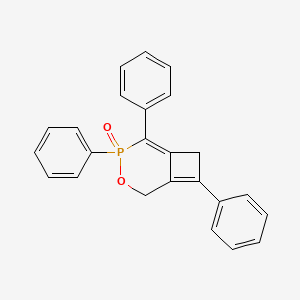
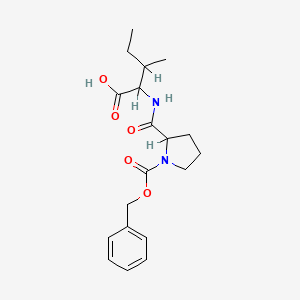
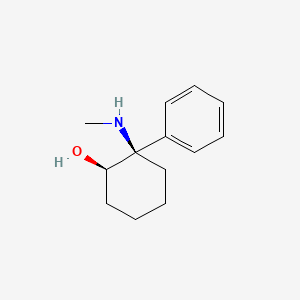
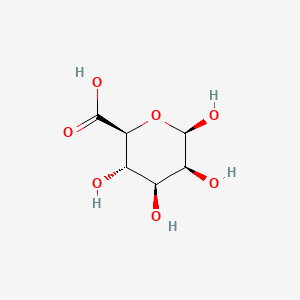
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
